molecular formula C23H22N4O5S B2804191 4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688059-89-4

4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide

Cat. No. B2804191
CAS RN: 688059-89-4
M. Wt: 466.51
InChI Key: PMCAXROZXAYLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a quinazolin derivative, which is a class of organic compounds that are often used in the development of various pharmaceuticals . The presence of the dioxolo ring and the sulfanyl group suggests that this compound might have unique reactivity and properties.

Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound, also known as 4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]butanamide, is related to the class of N-cyanoacetamides . N-cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis and are utilized extensively as reactants to form a variety of heterocyclic compounds . They are used in the formation of biologically active compounds .

Anti-Tumor Activity

Quinazoline derivatives, such as VU0198894-3, have been evaluated for their antiproliferative activities against human cancer cell lines . For instance, compound 22s displayed potent anti-proliferative activity against MGC-803 cells in vitro . It could inhibit the colony formation and migration of MGC-803 cells, induce apoptosis of MGC-803 cells, and induce cell cycle arrest at G1-phase .

Fluorescent Dyes

The compound 4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide is related to the class of [1,3]-dioxolo[4,5-f]benzodioxole (DBD) fluorescent dyes . These dyes have an absorption range of 403–520 nm and an emission range of 495–665 nm . They are characterized by a long fluorescence lifetime, high stability towards photobleaching, large Stokes shifts, and small size . Therefore, they are optimally suited for optical sensing .

Diuretic and Uricosuric Activities

Compounds related to SMR000131227, such as substituted 1, 3-dioxolo[4, 5-f]-1, 2-benzisoxazole-6-carboxylic acids, have been synthesized and evaluated for diuretic and uricosuric activities in rats . Most of these benzisoxazole derivatives showed potent diuretic activities .

Air Pollution Chemistry

The compound HMS2413F17 is related to hydroxymethanesulfonate (HMS), which contains more than one quarter of sulfur in many polluted regions . The formation of HMS is regulated by levels of formaldehyde (HCHO) .

properties

IUPAC Name

4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-30-16-6-4-15(5-7-16)13-25-21(28)3-2-9-27-22(29)17-11-19-20(32-14-31-19)12-18(17)26-23(27)33-10-8-24/h4-7,11-12H,2-3,9-10,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCAXROZXAYLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC#N)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.